(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride
Description
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride (molecular formula: C₁₂H₁₆ClNO₂; molecular weight: 241.71) is a stereoisomer of the dopamine receptor ligand class. It features two stereocenters and is structurally related to the agonist (+)-PHNO but differs in its enantiomeric configuration and functional properties. This compound serves as a precursor for the radiotracer 11C-(-)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, used in positron emission tomography (PET) imaging . Unlike its (+)-enantiomer, it exhibits dopamine D2/3 receptor antagonism, making it valuable for studying receptor dynamics in neuropsychiatric disorders .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(4aS,10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12-;/m0./s1 |
InChI Key |
ZSTHSLBOCJXONG-FXMYHANSSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@H]3[C@H]1NCCO3.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Summary
Reaction Conditions and Notes
- Atmosphere: All reactions are carried out under argon to prevent oxidation and moisture interference.
- Solvents: Ether, diethyl ether, tetrahydrofuran (THF), dichloromethane, acetonitrile, and other aprotic solvents are used depending on the step.
- Catalysts: Palladium on carbon (Pd/C) or Pd(OH)2/C catalysts are employed for hydrogenation steps.
- Demethylation: Multiple reagents can be used; boron tribromide is common for selective demethylation of methoxy groups to hydroxyl groups.
- pH Control: Critical for isolation and purification of the hydrochloride salt; bases such as sodium hydroxide and potassium hydroxide are used to adjust pH post-demethylation.
Reaction Scheme Summary Table
Analytical and Purification Techniques
- Filtration and Washing: After key reaction steps, solid products are isolated by suction filtration and washed with ether or water to remove impurities.
- Crystallization: The final hydrochloride salt is purified by crystallization to ensure chirality and purity.
- Drying: Vacuum drying or spin-drying is used to obtain the dry product.
- Characterization: Mass spectrometry confirms molecular weight (e.g., found 206.0 for M+1), and stereochemistry is confirmed by chiral methods.
Summary of Key Research Findings
- The synthetic route is efficient and reproducible, with careful control of reaction atmosphere and temperature critical for yield and stereoselectivity.
- The use of Boc protection and Pd-catalyzed hydrogenation is essential for intermediate stability.
- Demethylation is a crucial step to introduce the hydroxyl group at the 9-position, which is necessary for the biological activity of the compound.
- The hydrochloride salt form enhances compound stability and handling.
- The method allows for the preparation of enantiomerically pure (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]oxazin-9-ol hydrochloride, which is important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Overview
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol hydrochloride is a chemical compound with significant implications in medicinal chemistry and neuropharmacology. It is primarily recognized for its role as a dopamine receptor ligand and has been extensively studied for its potential applications in imaging and treatment of neurological disorders.
Dopamine Receptor Studies
The compound acts as a dopamine antagonist and has been utilized in the development of radiotracers for positron emission tomography (PET) imaging. Specifically, it serves as a precursor for the radiotracer -(-)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol. This radiotracer is crucial for studying dopamine D2 receptors in various neurological conditions such as schizophrenia and Parkinson's disease .
Neuropharmacological Research
Research indicates that this compound can influence neurotransmission pathways related to dopamine. Its application spans studies on:
- Alzheimer's Disease : Investigating the role of dopamine in cognitive decline.
- Depression and Anxiety Disorders : Exploring its potential therapeutic effects .
Pain Management
The compound has been implicated in nociception studies where its effects on pain pathways are examined. Its interaction with dopamine receptors may provide insights into novel pain management strategies .
Case Study 1: Imaging Dopamine D2 Receptors
A study conducted by Wilson et al. (2005) highlighted the synthesis and evaluation of -labeled derivatives of this compound for PET imaging. The results demonstrated that these radiotracers could effectively visualize dopamine D2 receptor activity in vivo, providing valuable data on receptor states in various psychiatric disorders .
Case Study 2: Radiochemistry Innovations
Research by Dijkstra et al. (2002) focused on improving the synthesis processes for PET radiotracers involving this compound. They explored green chemistry methodologies to enhance the efficiency and safety of radiopharmaceutical production .
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Dopamine Receptor Imaging | Used as a precursor for PET radiotracers | Effective visualization of D2 receptors |
| Neuropharmacology | Studies on neurotransmission related to dopamine | Potential therapeutic effects identified |
| Pain Management Research | Investigates the role of dopamine in pain pathways | Insights into novel pain management strategies |
Mechanism of Action
The compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. It binds to these receptors, mimicking the action of dopamine and activating the associated signaling pathways. This activation can influence various physiological processes, including motor control, reward, and cognition .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Enantiomeric Pair: (+)-PHNO vs. (-)-Isomer
The (+)-enantiomer, (+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol ((+)-PHNO), is a well-characterized agonist with high affinity for dopamine D3 receptors (Ki = 0.16 nM) and moderate D2 affinity (Ki = 8.5 nM) . In contrast, the (-)-isomer lacks the 4-propyl substitution and acts as a D2/3 antagonist. This structural difference (presence/absence of the propyl group) dictates functional divergence:
- Agonist vs. Antagonist Activity: (+)-PHNO binds preferentially to the high-affinity state of D2 receptors, enabling imaging of functionally active receptors in conditions like schizophrenia .
- PET Imaging Applications: (+)-PHNO is radiolabeled with ¹¹C for in vivo imaging , while the (-)-isomer is a precursor for tracer synthesis without intrinsic agonist activity .
Table 1: Key Differences Between (+)-PHNO and (-)-Isomer
Comparison with Raclopride
Raclopride, a benzamide derivative, is a D2/D3 antagonist widely used in PET imaging. Key distinctions include:
- Receptor Specificity: Raclopride binds equally to D2 and D3 receptors, whereas (+)-PHNO shows D3 selectivity .
- Sensitivity to Dopamine Fluctuations: (+)-PHNO is more sensitive to endogenous dopamine changes due to its agonist properties, providing dynamic insights into receptor occupancy . In contrast, raclopride’s antagonist nature offers stable baseline measurements .
Comparison with [¹¹C]Preclamol
In contrast, (+)-PHNO demonstrates higher binding affinity and specificity, making it superior for imaging the high-affinity D2 state .
Functional and Clinical Implications
- Neuropsychiatric Research: (+)-PHNO’s agonist properties are pivotal for studying dopamine dysregulation in schizophrenia and addiction . The (-)-isomer’s antagonism may aid in reversing receptor overactivity in these conditions.
- Methodological Considerations: Studies suggest agonist tracers like (+)-PHNO better capture dopamine release dynamics compared to antagonists , though some evidence questions differential binding under amphetamine challenge .
Biological Activity
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol hydrochloride is a compound of significant interest in neuropharmacology due to its interactions with dopamine receptors. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H15NO2·HCl
- Molecular Weight : 241.71 g/mol
- CAS Number : 1322623-41-5
- Purity : >95% (HPLC)
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol acts primarily as a dopamine antagonist , influencing dopaminergic neurotransmission. This interaction is crucial in various neurological conditions such as schizophrenia and Parkinson's disease. The compound has been noted for its ability to bind selectively to dopamine D2 receptors .
Dopamine Receptor Interaction
Research indicates that this compound exhibits a strong affinity for dopamine D2 receptors. It has been used as a precursor for the PET radiotracer -(-)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol. This radiotracer is utilized in imaging studies to assess the functional state of D2 receptors in various neuropsychiatric disorders .
Case Studies and Research Findings
- Neuroimaging Studies : A study demonstrated that the compound could be synthesized for use in PET imaging to evaluate the high-affinity state of dopamine D2 receptors in patients with schizophrenia and movement disorders .
- Behavioral Studies : In animal models, administration of (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol resulted in altered locomotor activity and reduced stereotypic behaviors associated with dopaminergic hyperactivity .
-
Therapeutic Potential : The compound shows promise in treating conditions related to dopaminergic dysregulation such as:
- Schizophrenia : By modulating dopamine receptor activity.
- Parkinson's Disease : Potentially alleviating symptoms through its antagonistic effects on overactive dopaminergic pathways.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Affinity for D2 Receptors | Therapeutic Use |
|---|---|---|---|
| (-)-3,4,4a,... | Dopamine Antagonist | High | Schizophrenia |
| (+)-3,4,... | Dopamine Agonist | Moderate | Imaging Studies |
| L-DOPA | Dopamine Precursor | N/A | Parkinson's Disease |
Q & A
Q. What are the primary neuropharmacological applications of this compound in preclinical research?
This compound is a high-affinity dopamine D2/D3 receptor antagonist, making it a critical tool for studying dopamine neurotransmission in disorders like schizophrenia, Parkinson’s disease, and addiction. Methodologically, its binding affinity is assessed via competitive radioligand assays using [³H]spiperone or [³H]raclopride in striatal tissue homogenates. Selectivity for D2 vs. D3 receptors can be determined using transfected cell lines expressing individual receptor subtypes .
Q. How can researchers confirm the stereochemical purity of this compound during synthesis?
The compound’s activity is stereospecific, with the (-)-enantiomer showing higher D2 receptor affinity. To verify stereochemical integrity:
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) with 0.1% diethylamine.
- Compare optical rotation values to literature data ([α]D²⁵ = -42.5° in methanol) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Reverse-phase C18 column, gradient elution (water:acetonitrile with 0.1% trifluoroacetic acid), UV detection at 254 nm. Purity should exceed 95% .
- Stability : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrochloride salt hydrolysis. Monitor degradation via LC-MS over 6-month intervals .
Advanced Research Questions
Q. How can this compound be optimized as a precursor for PET radiotracers like [¹¹C]-(+)-PHNO?
- Radiolabeling : React the desmethyl precursor with [¹¹C]methyl triflate in acetone at 60°C for 5 minutes. Purify via semi-preparative HPLC (C18 column, 40% ethanol in water) to achieve radiochemical purity >98% .
- Validation : Perform autoradiography in non-human primate brain slices to confirm striatal specificity. Compare blocking efficacy with unlabeled raclopride to quantify non-specific binding .
Q. How should researchers address contradictory data on its binding kinetics in different brain regions?
Discrepancies in striatal vs. extrastriatal binding may arise from receptor isoforms (D2High vs. D2Low states). To resolve this:
Q. What strategies improve signal-to-noise ratios when using this compound in pancreatic β-cell imaging?
Despite its off-target uptake in the spleen, researchers can:
- Co-administer a D2/D3 receptor antagonist (e.g., sulpiride) to block non-specific binding.
- Use dynamic PET imaging with time-activity curves to subtract background signals from exocrine tissue .
Key Methodological Considerations
- Stereochemistry : Always verify enantiomeric purity, as even 5% contamination with the (+)-form reduces D2 binding by 40% .
- In Vivo Imaging : Use cerebellum as a reference region in PET studies to account for non-specific binding .
- Synthesis : Opt for Pd-mediated cross-coupling for introducing substituents (e.g., propyl groups) to maintain regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
